molecular formula C18H18N2O3S B2537110 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1105199-23-2

5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2537110
CAS No.: 1105199-23-2
M. Wt: 342.41
InChI Key: HDINSIMGQANSHT-UHFFFAOYSA-N
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Description

5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate hydrazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene rings.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A simpler analog with similar chemical properties but lacking the sulfonyl and methylphenyl groups.

    5-Phenyl-1,2,4-oxadiazole: Another analog with a phenyl group instead of the dimethylbenzenesulfonyl group.

Uniqueness

5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both the sulfonyl and methylphenyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-[(2,4-dimethylphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-4-7-15(8-5-12)18-19-17(23-20-18)11-24(21,22)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDINSIMGQANSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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